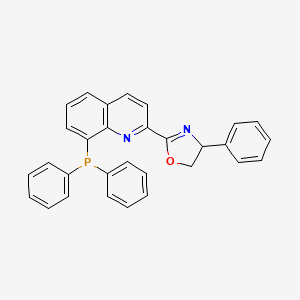
4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is known for its unique electronic properties and has been extensively studied for its applications in various fields, including organic electronics and photonics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole typically involves the reaction of 4-bromopyridine with 4,7-dibromo-1,2,3-benzothiadiazole under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine rings .
Applications De Recherche Scientifique
4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electron-transport properties.
Chemical Sensors: The compound’s luminescent properties make it suitable for use in chemical sensors and biosensors.
Photocatalysis: It serves as a photocatalyst in various organic transformations, including oxidation and reduction reactions.
Biological Applications: Research is ongoing to explore its potential as a fluorescent probe for biological imaging.
Mécanisme D'action
The mechanism by which 4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can modulate the electronic properties of the target molecules, leading to changes in their reactivity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,7-Di(4-pyridyl)-2,1,3-benzothiadiazole
- 4,7-Di(4-pyridyl)-2,1,3-benzothiadiazole
- 4,7-Di(4-pyridyl)-2,1,3-benzothiadiazole
Uniqueness
4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole is unique due to its combination of pyridine and benzothiadiazole moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable for applications in organic electronics and photonics, where precise control over electronic properties is essential .
Propriétés
Formule moléculaire |
C16H10N4S |
|---|---|
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
4,7-dipyridin-4-yl-1,2,3-benzothiadiazole |
InChI |
InChI=1S/C16H10N4S/c1-2-14(12-5-9-18-10-6-12)16-15(19-20-21-16)13(1)11-3-7-17-8-4-11/h1-10H |
Clé InChI |
WJFJGHYDMNOGEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1C3=CC=NC=C3)N=NS2)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-hydroxy-5-(3-methoxyphenyl)-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497819.png)

![2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}ethanol](/img/structure/B12497834.png)

![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(phenylacetyl)amino]benzoate](/img/structure/B12497852.png)
![4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497854.png)


![Azepan-1-yl[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B12497859.png)
![5-[1-(Cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)-1,3-benzodiazol-2-yl]-3-methyl-1,2-benzoxazole](/img/structure/B12497867.png)
![Methyl 3-amino-4-[(2,4-dimethylphenyl)sulfonyl]-5-(piperidin-1-yl)thiophene-2-carboxylate](/img/structure/B12497871.png)

![Methyl 5-{[4-(diethylamino)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497888.png)

